REACTION_CXSMILES
|
Br[C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[C:10]([Cl:11])[C:5]2=[N:4][C:3]=1[CH2:12][N:13]1C(=O)C2C(=CC=CC=2)C1=O.[C:24]1(B(O)O)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C1(=O)NC(=O)C2=CC=CC=C12.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:11][C:10]1[C:5]2[N:6]([C:2]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)=[C:3]([CH2:12][NH2:13])[N:4]=2)[CH:7]=[CH:8][CH:9]=1
|
Name
|
2-((3-Bromo-8-chloroimidazo[1,2-a]pyridin-2-yl)methyl)isoindoline-1,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=C2N1C=CC=C2Cl)CN2C(C1=CC=CC=C1C2=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was observed under the reaction conditions
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase semi-prep HPLC
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
The lyophilate was partitioned with satd
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=CC1)C(=C(N2)CN)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |